molecular formula C6H9NO3 B1488374 (2-Ethoxy-1,3-oxazol-4-yl)methanol CAS No. 1240614-15-6

(2-Ethoxy-1,3-oxazol-4-yl)methanol

Cat. No. B1488374
CAS RN: 1240614-15-6
M. Wt: 143.14 g/mol
InChI Key: IWLLWALLEPECEK-UHFFFAOYSA-N
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Description

“(2-Ethoxy-1,3-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C6H9NO3 . It has a molecular weight of 143.14 g/mol .


Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-1,3-oxazol-4-yl)methanol” consists of an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), attached to a methanol and an ethoxy group .

It is stored at a temperature of 4°C .

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including “(2-Ethoxy-1,3-oxazol-4-yl)methanol”, have been found to exhibit antimicrobial activity . The substitution pattern in these derivatives plays a pivotal role in delineating this biological activity .

Anticancer Activity

Oxazole derivatives have also been associated with anticancer activity . The specific mechanisms through which “(2-Ethoxy-1,3-oxazol-4-yl)methanol” might contribute to this activity are not detailed in the available literature.

Antitubercular Activity

Another potential application of oxazole derivatives is in the treatment of tuberculosis . These compounds have been found to exhibit antitubercular activity .

Anti-Inflammatory Activity

Oxazole derivatives have been associated with anti-inflammatory activity . This suggests that “(2-Ethoxy-1,3-oxazol-4-yl)methanol” could potentially be used in the development of new anti-inflammatory drugs.

Antidiabetic Activity

Some oxazole derivatives have been found to exhibit antidiabetic activity . This suggests the potential for “(2-Ethoxy-1,3-oxazol-4-yl)methanol” to be used in the treatment of diabetes.

Antiobesity Activity

Oxazole derivatives have also been associated with antiobesity activity . This suggests that “(2-Ethoxy-1,3-oxazol-4-yl)methanol” could potentially be used in the development of new treatments for obesity.

Antioxidant Activity

Finally, oxazole derivatives have been found to exhibit antioxidant activity . This suggests that “(2-Ethoxy-1,3-oxazol-4-yl)methanol” could potentially be used in the development of new antioxidant drugs.

properties

IUPAC Name

(2-ethoxy-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-9-6-7-5(3-8)4-10-6/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLLWALLEPECEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-1,3-oxazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethoxy-1,3-oxazol-4-yl)methanol
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(2-Ethoxy-1,3-oxazol-4-yl)methanol
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(2-Ethoxy-1,3-oxazol-4-yl)methanol
Reactant of Route 4
(2-Ethoxy-1,3-oxazol-4-yl)methanol
Reactant of Route 5
(2-Ethoxy-1,3-oxazol-4-yl)methanol
Reactant of Route 6
(2-Ethoxy-1,3-oxazol-4-yl)methanol

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